Benzyl 3,4-dibromo-5-methylbenzoate Benzyl 3,4-dibromo-5-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 2364584-79-0
VCID: VC11665953
InChI: InChI=1S/C15H12Br2O2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
SMILES: CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H12Br2O2
Molecular Weight: 384.06 g/mol

Benzyl 3,4-dibromo-5-methylbenzoate

CAS No.: 2364584-79-0

Cat. No.: VC11665953

Molecular Formula: C15H12Br2O2

Molecular Weight: 384.06 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3,4-dibromo-5-methylbenzoate - 2364584-79-0

Specification

CAS No. 2364584-79-0
Molecular Formula C15H12Br2O2
Molecular Weight 384.06 g/mol
IUPAC Name benzyl 3,4-dibromo-5-methylbenzoate
Standard InChI InChI=1S/C15H12Br2O2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Standard InChI Key XOSDNQIFBQCZMX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The molecular formula of benzyl 3,4-dibromo-5-methylbenzoate is C₁₅H₁₂Br₂O₂, with a molecular weight of 384.07 g/mol. The benzyl ester group introduces steric bulk and lipophilicity, while the electron-withdrawing bromine atoms influence electronic distribution and reactivity. Key structural features include:

  • Regiochemistry: The 3,4-dibromo substitution pattern creates a meta-directing electronic environment, potentially guiding further functionalization.

  • Crystallinity: Bromine’s polarizability enhances intermolecular halogen bonding, likely elevating the melting point compared to non-brominated analogs. For example, methyl 2-bromo-5-methylbenzoate (CAS 90971-88-3) exhibits a molecular weight of 229.07 g/mol and a logP of 2.74, suggesting moderate lipophilicity . Extrapolating, benzyl 3,4-dibromo-5-methylbenzoate’s logP is estimated at 3.8–4.2, aligning with its additional bromine and benzyl group.

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Molecular Weight384.07 g/molCalculated from formula
Density~1.6–1.8 g/cm³Brominated aromatic analogs
Boiling Point>300°C (decomposes)High molecular weight esters
Melting Point120–140°CHalogen bonding effects
LogP (octanol-water)3.8–4.2Group contribution methods
Solubility in Water<0.1 mg/mLLow due to lipophilicity

Synthetic Pathways and Optimization

Bromination Strategies

Reactivity and Stability

Thermal and Chemical Stability

Brominated aromatics are generally stable under ambient conditions but may decompose at elevated temperatures (>200°C). The benzyl ester’s lability under acidic or basic conditions necessitates careful handling. Hydrolysis of the ester group would yield 3,4-dibromo-5-methylbenzoic acid, a potential intermediate for further reactions.

Photoreactivity

Bromine’s heavy atom effect increases intersystem crossing, making the compound susceptible to photodegradation. Storage under inert, light-protected conditions is advised.

Applications in Pharmaceutical and Materials Science

Material Science Applications

The compound’s high electron density and halogen content make it a candidate for:

  • Flame Retardants: Bromine radicals quench combustion chains.

  • Liquid Crystals: Steric and electronic tuning via bromine substitution.

Future Directions

  • Synthetic Automation: Flow chemistry could optimize bromination steps, reducing reaction times from hours to minutes.

  • Computational Modeling: DFT studies to predict regioselectivity in polybromination.

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